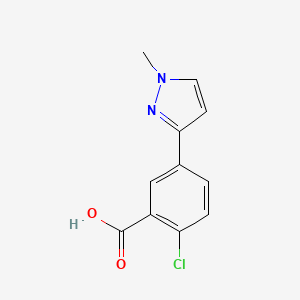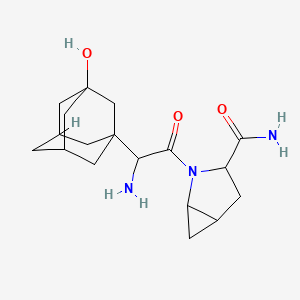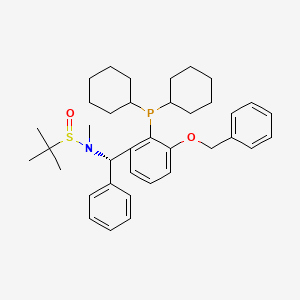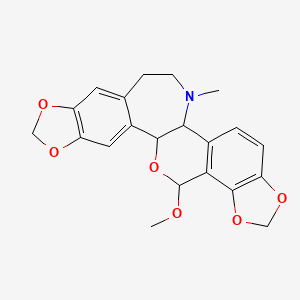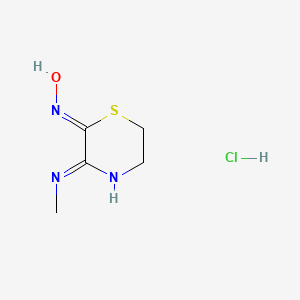![molecular formula C12H22O2SSn2 B15124792 5,7-Bis(trimethylstannyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B15124792.png)
5,7-Bis(trimethylstannyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Bis(trimethylstannyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine: is an organotin compound that features a unique structure incorporating both tin and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Bis(trimethylstannyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine typically involves the stannylation of a thieno[3,4-b][1,4]dioxine precursor. This process is often carried out using trimethyltin chloride in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). The reaction is conducted under an inert atmosphere, typically nitrogen or argon, to prevent oxidation and other side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.
Chemical Reactions Analysis
Types of Reactions: 5,7-Bis(trimethylstannyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannyl groups can be replaced by other substituents through reactions with electrophiles.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Stille coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Electrophiles: Used in substitution reactions to replace the trimethylstannyl groups.
Palladium Catalysts: Commonly used in coupling reactions to facilitate the formation of new bonds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce a variety of conjugated polymers and other complex organic molecules .
Scientific Research Applications
5,7-Bis(trimethylstannyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine has several scientific research applications, including:
Organic Electronics: Used in the synthesis of semiconducting polymers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Material Science: Employed in the development of advanced materials with unique electronic and optoelectronic properties.
Chemical Synthesis: Serves as a building block for the synthesis of more complex organic molecules and polymers.
Mechanism of Action
The mechanism by which 5,7-Bis(trimethylstannyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine exerts its effects is primarily through its ability to participate in various chemical reactions. The trimethylstannyl groups are highly reactive and can be easily replaced by other substituents, allowing the compound to be incorporated into a wide range of materials. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
5,5′-Bis(trimethylstannyl)-2,2′-bithiophene: Another organotin compound used in the synthesis of semiconducting polymers.
2,5-Bis(trimethylstannyl)-thieno[3,2-b]thiophene: Similar in structure and used for similar applications in organic electronics.
Uniqueness: 5,7-Bis(trimethylstannyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine is unique due to its specific structural features, which include the incorporation of both tin and sulfur atoms in a fused ring system. This structure imparts distinct electronic properties that make it particularly useful in the development of advanced materials for organic electronics.
Properties
Molecular Formula |
C12H22O2SSn2 |
|---|---|
Molecular Weight |
467.8 g/mol |
IUPAC Name |
trimethyl-(5-trimethylstannyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-7-yl)stannane |
InChI |
InChI=1S/C6H4O2S.6CH3.2Sn/c1-2-8-6-4-9-3-5(6)7-1;;;;;;;;/h1-2H2;6*1H3;; |
InChI Key |
HRPVWNMHZZCQSE-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=C2C(=C(S1)[Sn](C)(C)C)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


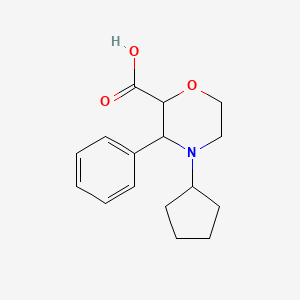
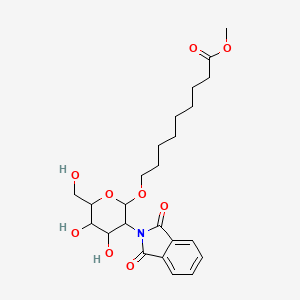
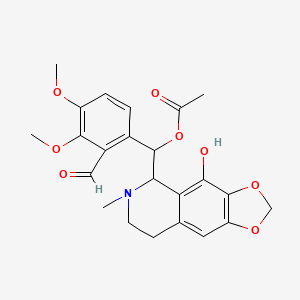
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B15124729.png)
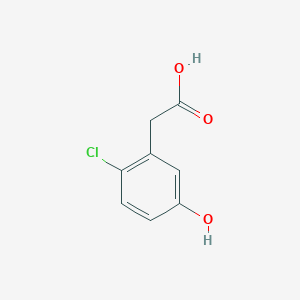
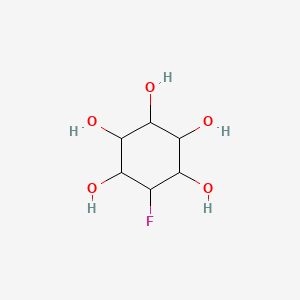

![[5-Acetamido-3-acetyloxy-6-phenylmethoxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15124743.png)
![[3-(2-Amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate](/img/structure/B15124745.png)
